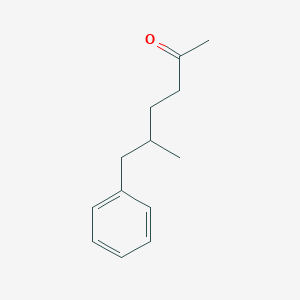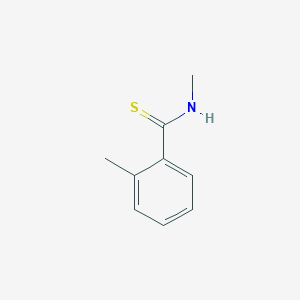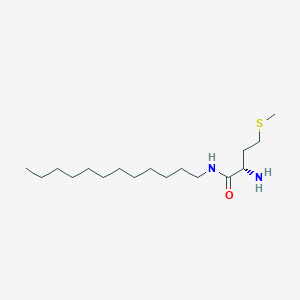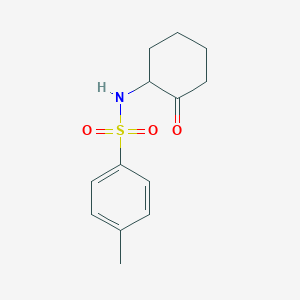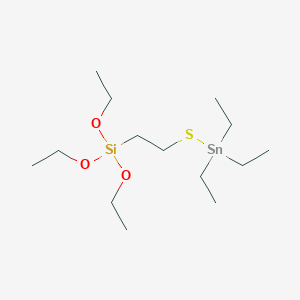
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane is a complex organometallic compound that features a unique combination of silicon, tin, and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon and organotin precursors, along with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism by which 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique combination of silicon, tin, and sulfur atoms allows it to form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane stands out due to its specific combination of functional groups and the presence of both silicon and tin atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
60171-42-8 |
|---|---|
Molekularformel |
C14H34O3SSiSn |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
triethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C2H5.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-2;/h12H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
VEGKUEOBAXXZSI-UHFFFAOYSA-M |
Kanonische SMILES |
CCO[Si](CCS[Sn](CC)(CC)CC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


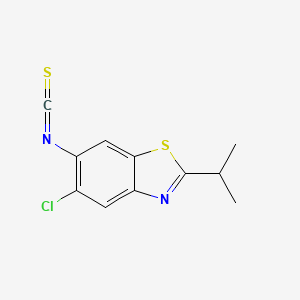
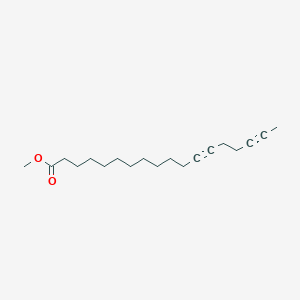
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
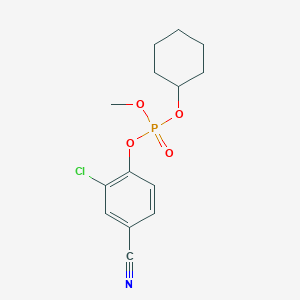
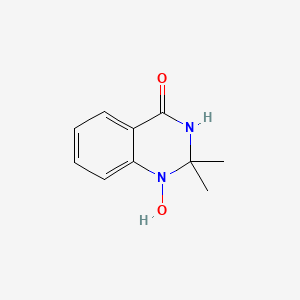

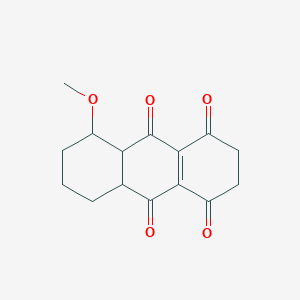
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)

